molecular formula C15H10BrNO2 B8484003 7-Amino-3-bromo-2-phenyl-1-benzopyran-4-one

7-Amino-3-bromo-2-phenyl-1-benzopyran-4-one

Cat. No. B8484003
M. Wt: 316.15 g/mol
InChI Key: OGZMPCHPFQINNA-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

Following the procedure for 3-bromo-2-phenyl-1-benzopyran-4-one, 7-amino-2-phenyl-1-benzopyran-4-one (1.08 g, 4.55 mmol) was reacted to give the title compound as a yellow solid (1.15 g, 80%). 1H-NMR (400 MHz, CDCl3) δ 7.97-8.02 (m, 3H), 7.53-7.56 (m, 3H), 6.79-6.82 (m, 2H), 4.77 (bs, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](=[O:8])[C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[NH2:19]C1C=CC2C(=O)C=C(C3C=CC=CC=3)OC=2C=1>>[NH2:19][C:11]1[CH:10]=[CH:9][C:6]2[C:7](=[O:8])[C:2]([Br:1])=[C:3]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[O:4][C:5]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(OC2=C(C1=O)C=CC=C2)C2=CC=CC=C2
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
NC1=CC2=C(C(C=C(O2)C2=CC=CC=C2)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C(C(=C(O2)C2=CC=CC=C2)Br)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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